

Prinaberel clinical trial outcomes other ER β agonists

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Compound Focus: Prinaberel

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Comparison of Select ER β Agonists

The table below summarizes key information for three ER β agonists, highlighting their development status and known effects.

Agonist Name	Also Known As	Key Characteristics & Selectivity	Reported Outcomes & Development Status
OSU-ERb-12 [1] [2]	(Novel compound)	>100-fold functional selectivity for ER β over ER α [2]. Favorable pharmacokinetics and low off-target activity in pre-clinical models [2].	Pre-clinical stage. Shows promise in inhibiting ovarian cancer cell growth and reducing cancer stem cell population [1]. Superior pharmacokinetics compared to LY500307 in pre-clinical studies [2].
Erteberel [2]	LY500307	Approximately 32 to 270-fold functional selectivity for ER β over ER α [2].	Clinical trials completed. Evaluated for benign prostatic hypertrophy, cognitive impairment in schizophrenia, and perimenopausal depression. Development was not successful, potentially due to low oral bioavailability or lack of efficacy [2].

Agonist Name	Also Known As	Key Characteristics & Selectivity	Reported Outcomes & Development Status
Equol (S-Equol) [3]	(Soy metabolite)	Natural, selective ER β agonist [3].	Clinical trials ongoing. The ACE trial (Arterial Stiffness, Cognition, and Equol) is investigating its effect on vascular and cognitive aging in older adults. Results are not yet available [3].

Experimental Protocols and Key Findings

For the most promising candidate, OSU-ERb-12, recent studies provide detailed methodologies.

In Vitro Pharmacology and Mechanism

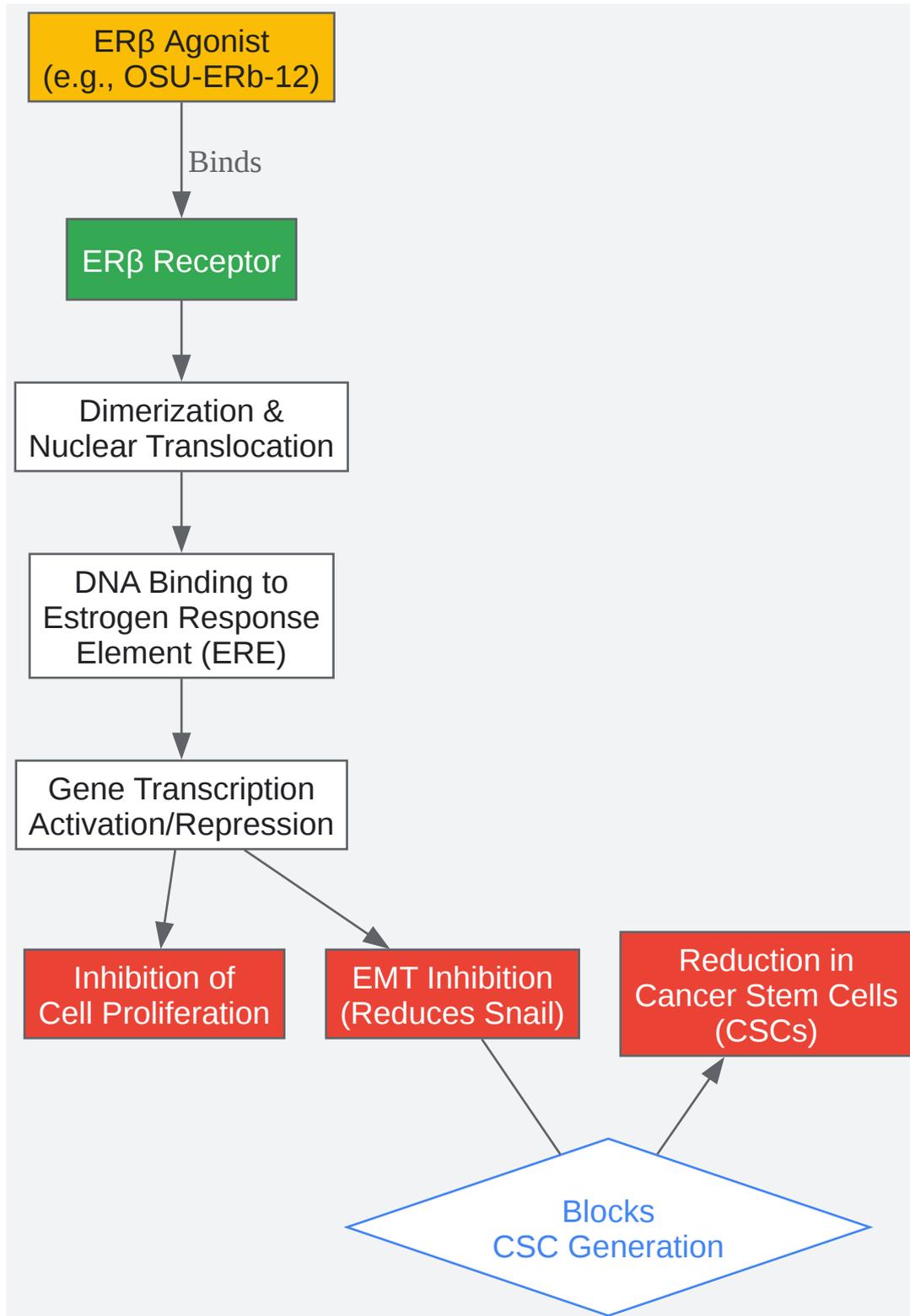
- Binding and Transactivation Assays:** Competitive binding assays using full-length recombinant human ER α and ER β determined the inhibitory constant (K_i). Transcriptional activity was measured in HEK-293 cells transiently transfected with either human ER α or ER β and an estrogen response element (ERE) driven luciferase reporter [2].
- Functional Selectivity:** OSU-ERb-12 demonstrated an EC₅₀ of 78.3 nM for hER β and > 10,000 nM for hER α , confirming high functional selectivity [2].

In Vivo Anti-Cancer Efficacy

- Cell Sensitivity Assay:** Ovarian cancer cells were treated with various concentrations of OSU-ERb-12 for 7 days. Cell viability was assessed by fixing and staining with methylene blue [1].
- Mechanism of Action:** Treatment with OSU-ERb-12 was found to inhibit the epithelial-to-mesenchymal transition (EMT) in ovarian cancer cells by decreasing the expression of Snail, a key regulator of EMT. This blocks the generation of cancer stem cells (CSCs), which are responsible for tumor relapse and metastasis [1].
- In Vivo Model:** The compound impeded tumor growth in orthotopic ovarian xenograft models [1].

ER β Signaling Pathway and Agonist Mechanism

The following diagram illustrates the general signaling pathway and the proposed mechanism of selective ER β agonists like OSU-ERb-12 in a disease context such as cancer.



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References

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